Dihydroergovaline
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
3036-37-1 |
|---|---|
Molecular Formula |
C29H37N5O5 |
Molecular Weight |
535.6 g/mol |
IUPAC Name |
(6aR,9R,10aR)-N-[(1S,2S,4R,7S)-2-hydroxy-4-methyl-5,8-dioxo-7-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |
InChI |
InChI=1S/C29H37N5O5/c1-15(2)24-26(36)33-10-6-9-22(33)29(38)34(24)27(37)28(3,39-29)31-25(35)17-11-19-18-7-5-8-20-23(18)16(13-30-20)12-21(19)32(4)14-17/h5,7-8,13,15,17,19,21-22,24,30,38H,6,9-12,14H2,1-4H3,(H,31,35)/t17-,19-,21-,22+,24+,28-,29+/m1/s1 |
InChI Key |
NQRDVLDEYJYWQR-SZGCSELGSA-N |
SMILES |
CC(C)C1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C)NC(=O)C4CC5C(CC6=CNC7=CC=CC5=C67)N(C4)C)O |
Isomeric SMILES |
CC(C)[C@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)[C@](O3)(C)NC(=O)[C@@H]4C[C@H]5[C@@H](CC6=CNC7=CC=CC5=C67)N(C4)C)O |
Canonical SMILES |
CC(C)C1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C)NC(=O)C4CC5C(CC6=CNC7=CC=CC5=C67)N(C4)C)O |
Synonyms |
dihydroergovaline dihydroergovaline methanesulfonate |
Origin of Product |
United States |
Biosynthesis and Natural Production Pathways of Dihydroergovaline
Fungal Biosynthesis Pathways of Ergot Alkaloids Relevant to Dihydroergovaline
Ergot alkaloids are a diverse group of secondary metabolites predominantly produced by fungi, notably species within the genus Claviceps, which are known to infect various grains like rye wikipedia.orgwikidata.org. These compounds are also found in grasses infected with endophytes, such as Tall fescue or Perennial Ryegrass uni.lu. The biosynthesis of ergot alkaloids is a complex process initiated by the prenylation of L-tryptophan by dimethylallyl pyrophosphate (DMAPP) kegg.jp. This initial committed step yields 4-(γ,γ-dimethylallyl)tryptophan (DMAT) kegg.jp.
The early enzymatic steps in the ergot alkaloid pathway are largely conserved across different fungal lineages wikipedia.org. Following the formation of DMAT, the pathway proceeds through several intermediates, including chanoclavine-I aldehyde wikipedia.orguni.lu. Chanoclavine-I aldehyde represents a crucial branching point in the biosynthetic pathway, leading to the production of different ergot alkaloid profiles depending on the specific fungal species wikipedia.orgwikipedia.org. For instance, fungi in the Trichocomaceae lineage typically produce festuclavine (B1196704) as a key intermediate, while most ergot alkaloid producers in the Clavicipitaceae lineage utilize agroclavine (B1664434) as a substrate for further modifications wikipedia.org. The chemical distinction between festuclavine and agroclavine lies in the presence of an 8,9-double bond in agroclavine wikipedia.org.
The formation of dihydroergot alkaloids, which are characterized by a saturated D ring, is particularly relevant to this compound wikipedia.org. Dihydrolysergic acid (DHLA), a precursor to many dihydroergot alkaloids, is known to have vasorelaxant properties, contrasting with the vasoconstrictive activity of lysergic acid (LA) derivatives nih.gov. Research indicates that a specialized allele of the cloA gene, encoding a P450 monooxygenase, is essential for the biosynthesis of DHLA nih.gov. This enzyme plays a key role in oxidizing its substrate, festuclavine, to DHLA nih.gov. While this compound is a semi-synthetic derivative, its "dihydro" characteristic implies a saturated ergoline (B1233604) core, which aligns with the natural production of dihydro forms like DHLA.
Microbial Production Mechanisms and Associated Enzymes
Fungi are the primary producers of ergot alkaloids, with genera such as Claviceps, Epichloë, Metarhizium, Penicillium, and Aspergillus being notable examples uni.lu. These microorganisms employ intricate enzymatic machinery to synthesize these complex compounds. The genes responsible for ergot alkaloid biosynthesis are typically found clustered together within the fungal genomes uni.lu.
The initial five conserved genes in the pathway (dmaW, easF, easC, easE, and easD) encode enzymes that collectively convert tryptophan into the tricyclic intermediate, chanoclavine-I aldehyde uni.lu. For example, the dmaW gene product, dimethylallyl tryptophan synthase, catalyzes the first committed step of prenylating L-tryptophan kegg.jpresearchgate.net. Further diversification of ergot alkaloids is achieved by enzymes beyond this initial branch point wikipedia.org. The P450 monooxygenase CloA, for instance, is critical for the oxidation of agroclavine to lysergic acid or festuclavine to dihydrolysergic acid, depending on the specific fungal allele nih.gov.
Microbial fermentation techniques, including submerged and solid-state fermentation, are widely utilized for the industrial production of enzymes and, by extension, various microbial metabolites guidetomalariapharmacology.orgmetabolomicsworkbench.orguni-freiburg.de. These methods allow for the cultivation of microorganisms in controlled environments to optimize enzyme and compound yields metabolomicsworkbench.org. While fungi are the predominant producers, some bacteria, such as the rhizosphere bacterium Exiguobacterium mexicanum, have also been reported to produce ergot alkaloids fishersci.fi. Genetic manipulation of microbial strains is a common strategy to enhance the production levels of desired compounds metabolomicsworkbench.org.
Plant-Commensal Fungi Symbiotic Interactions in Alkaloid Synthesis
Beyond pathogenic infections, ergot alkaloids are also produced through mutualistic symbiotic relationships between fungi and plants. A notable example involves fungi of the genus Periglandula (family Clavicipitaceae) and plants in the Convolvulaceae family, commonly known as morning glories uni.lunih.govnih.gov. In this symbiosis, the Periglandula fungi reside within the plant tissues and are responsible for synthesizing ergot alkaloids, which are then stored within the host plants uni.lunih.gov.
These symbiotic interactions are often characterized by vertical transmission, where the fungi are passed from the parent plant to its offspring through seeds kegg.jpnih.gov. This ensures the perpetuation of the alkaloid-producing capability within plant populations nih.gov. Research suggests that the ergot alkaloids produced by the fungi are translocated from the fungal hyphae into the plant leaves, potentially utilizing specialized structures like glandular trichomes for this transport nih.gov. This defensive mutualism benefits the host plant by providing protection against herbivores, while the fungi gain a protected niche and nutrients from the plant kegg.jp. The concentration of ergot alkaloids in symbiotic morning glories can be significantly higher than in grasses infected with related symbiotic Epichloë species nih.gov.
Chemoenzymatic and De Novo Synthetic Approaches for this compound and Analogs
The production of this compound, being a semi-synthetic ergot alkaloid derivative, frequently involves chemoenzymatic and de novo synthetic strategies. Chemoenzymatic synthesis combines the precision and efficiency of enzymatic reactions with the versatility of chemical synthesis wikipedia.orgmitoproteome.org. This approach can be particularly advantageous for creating complex molecules or their derivatives that might be difficult to obtain solely through natural fermentation or traditional chemical synthesis.
For this compound specifically, its synthesis typically involves the chemical modification of naturally occurring ergot alkaloids wikipedia.org. This process often includes hydrogenation steps to introduce saturation into the molecule, leading to the "dihydro" characteristic wikipedia.org. This effectively means that a naturally biosynthesized ergot alkaloid, such as ergovaline (B115165), undergoes a targeted chemical transformation to yield this compound.
The concept of "de novo synthesis" in chemistry refers to the construction of complex molecules from simpler precursors, rather than modifying existing complex structures wikipedia.org. In the context of ergot alkaloids, this can involve engineering microbial pathways to produce specific intermediates or end products that are either novel or difficult to obtain in sufficient quantities from natural sources nih.gov. For instance, engineered fungal strains have been developed to produce dihydrolysergic acid (DHLA), a key precursor to dihydroergot alkaloids, at levels comparable to their unsaturated counterparts uni.lunih.gov. This demonstrates the potential of synthetic biology and metabolic engineering to manipulate microbial systems for the targeted production of pharmaceutically relevant compounds or their direct precursors. Such approaches can facilitate the production of this compound by providing access to modified natural ergot alkaloid scaffolds that can then be chemically hydrogenated.
Preclinical Pharmacological Investigation Methodologies for Dihydroergovaline
In Silico Approaches for Molecular Modeling and Prediction
Computer-Aided Drug Design and Virtual Screening
Computer-Aided Drug Design (CADD) and virtual screening (VS) are instrumental techniques in the early phases of drug development, aiming to identify and optimize potential drug candidates efficiently rsc.orgnih.govsymeres.comunipi.it. CADD encompasses computational methods and resources that facilitate the rational design and discovery of new therapeutic solutions unipi.it. It can predict how a molecular structure relates to its activity and interacts with its target using both structure-based and ligand-based methods rsc.orgnih.gov. Virtual screening, a component of CADD, involves computationally testing a vast array of chemical structures against a computer model of an intended biological target to predict binding affinity, thereby reducing the need for extensive experimental assays symeres.comyoutube.com. This process helps prioritize potentially active compounds and eliminate inactive ones, saving time and resources youtube.com.
While specific studies detailing the application of virtual screening directly to Dihydroergovaline as a primary target for novel drug discovery are not extensively documented, this compound has been mentioned within broader contexts of ergot alkaloids in pharmacokinetic studies that might inform or be part of virtual screening efforts researchgate.net. For instance, the general process of virtual screening can predict properties such as solubility and toxicity, which are crucial for drug development youtube.com.
Molecular Dynamics Simulations of Ligand-Target Complexes
Molecular Dynamics (MD) simulations are powerful computational tools used to investigate the dynamic interactions between potential small-molecule drugs and their target proteins at an atomic level nih.govreddit.comrsc.org. Unlike static protein structures often considered in traditional docking methods, MD simulations account for protein flexibility and solvent effects, providing insights into pharmacologically relevant conformational changes, allosteric mechanisms, and binding-pocket dynamics nih.gov. These simulations are crucial for validating docked poses, assessing the stability of ligand-receptor complexes over time, and predicting binding-free energies, which helps prioritize promising compounds for experimental validation and optimization nih.gov.
The application of MD simulations to this compound specifically is not widely reported in the provided literature. However, MD simulations are a standard component of modern CADD workflows and are increasingly used to understand the dynamic behavior of drug-target interactions for various compounds reddit.comrsc.orglammps.orgresearchgate.net. The insights gained from MD simulations can reveal how ligands bind to different protein states and the stability of these interactions, which is vital for drug design nih.gov.
Predictive Models for Structure-Activity Relationships
Predictive models for Structure-Activity Relationships (SAR) are fundamental in drug discovery, establishing a correlation between a molecule's chemical structure and its biological activity unacademy.comslideshare.net. When biological activity is quantified, these are referred to as Quantitative Structure-Activity Relationships (QSAR) slideshare.netscienceforecastoa.com. SAR analysis helps identify which structural features or functional groups are crucial for a compound's activity, enabling rational exploration of chemical space and optimization of properties unacademy.comslideshare.net. These models can predict the activity of new chemical entities and guide the design of compounds with improved activity or reduced side effects symeres.comunacademy.comscienceforecastoa.com.
While the provided information does not detail specific SAR or QSAR studies conducted directly on this compound, the principles of SAR are broadly applied to understand and predict the behavior of various chemical compounds, including those within the ergot alkaloid family unacademy.comnih.gov. The development of such models allows for the prioritization of compounds for further investigation and can be used to generate new compounds with desired activity profiles unacademy.comscienceforecastoa.com.
In Vivo Non-Human Animal Models for Mechanistic Elucidation
In vivo non-human animal models are indispensable for characterizing the pharmacokinetic and pharmacodynamic properties of drug candidates, offering unique insights into complex biological systems that control drug concentrations at the site of action and pharmacological responses wikipedia.org. These models help in understanding mechanisms of pharmacological response and validating in vitro to in vivo correlations wikipedia.org.
Pharmacological Response Assessment in Animal Systems
Animal models are crucial for assessing the pharmacological responses of compounds in a living system, providing a comprehensive understanding that cannot be fully replicated by in vitro studies wikipedia.orgmdpi.com.
Electromyographic (EMG) activity measures the electrical activity of muscles, providing insights into muscle function and motility mdpi.complos.org. Studies on ergot alkaloids, a class to which this compound belongs, have investigated their effects on electromyographic activity in sheep. For instance, intravenous administration of ergovaline (B115165), a closely related ergot alkaloid, was shown to immediately inhibit vagally dependent cyclical A and B sequences of contraction of the reticulorumen in conscious sheep. This inhibition was followed by increases in baseline EMG activity (tonus), with the return of cyclical contractions associated with an increase in contraction amplitude. These effects were dose-dependent, with responses lasting for several hours at higher doses avma.org. While this specific study focused on ergovaline, it provides a relevant precedent for how this compound's effects on smooth muscle activity in ruminants might be investigated. General EMG studies in sheep also assess changes in diaphragm electromyogram during loaded breathing nih.govnih.gov.
Hemodynamic responses refer to the physiological mechanisms governing blood flow and pressure within the cardiovascular system frontiersin.orgukzn.ac.zacvphysiology.com. Animal models, including dogs, are commonly used to study drug-induced hemodynamic effects frontiersin.orgunivie.ac.atpsu.edunih.govfrontiersin.org. This compound, along with other ergot alkaloids like dihydroergotamine (B1670595) and ergotamine, has been observed to exert a dose-dependent venoconstrictive effect upon local infusion in human veins researchgate.net. For dihydroergotamine, this venoconstrictive effect is primarily attributed to the stimulation of alpha-adrenergic receptors researchgate.net. While this specific finding is in human veins, it suggests a potential mechanism for this compound's influence on vascular tone and, consequently, hemodynamic parameters in animal models. Studies in dogs often assess parameters such as mean arterial pressure, heart rate, and total peripheral resistance to evaluate hemodynamic changes frontiersin.orgpsu.edufrontiersin.org.
Investigation of Biological System Modulation
Compounds can modulate various biological systems, impacting their normal function.
Neurotransmission is the process by which neurons communicate by releasing signaling molecules called neurotransmitters across synapses wikipedia.orgmsdmanuals.com. Neurotransmitters can have excitatory, inhibitory, or modulatory effects on target cells, influencing functions such as emotions, thoughts, learning, and movement wikipedia.orgmdpi.com. Ergot alkaloids, including the class to which this compound belongs, are known to interact with various monoamine receptors, including serotonin (B10506) (5-HT), adrenergic, and dopamine (B1211576) receptors researchgate.net. Specifically, ergotamines are understood to constrict intracranial extracerebral blood vessels by acting on 5-HT1B receptors and inhibit trigeminal neurotransmission via peripheral and central 5-HT1D receptors researchgate.net. This broad spectrum of activity at monoamine receptors indicates that this compound, as an ergot alkaloid, can modulate neurotransmission by influencing the release, reuptake, and degradation of neurotransmitters, or by affecting the number and function of postsynaptic receptors msdmanuals.comwikipedia.orgnih.gov.
Vascular tone refers to the degree of constriction or dilation of blood vessels, regulated by the contraction or relaxation of vascular smooth muscle cells ukzn.ac.zacvphysiology.commdpi.commdpi.com. This regulation is crucial for maintaining systemic homeostasis, blood flow, and blood pressure nih.govukzn.ac.zanih.gov. As previously noted, this compound has demonstrated venoconstrictive effects, which for its analogue dihydroergotamine, are mediated by stimulating alpha-adrenergic receptors researchgate.net. This direct interaction with adrenergic receptors suggests a mechanism by which this compound can influence vascular smooth muscle contraction and thus modulate vascular tone. Endothelial factors, local hormones, and metabolic by-products also play significant roles in regulating vascular tone cvphysiology.com.
Comparative Pharmacological Profiling across Animal Species
Comparative pharmacological profiling involves studying drug responses across different animal species to understand variations in pharmacokinetics (PK) and pharmacodynamics (PD) nih.govocrvet.com. This approach is vital for predicting drug effects in humans and optimizing treatment protocols, as species differences in anatomy, biochemistry, physiology, and behavior can significantly influence drug disposition and action nih.govocrvet.com.
While extensive comparative pharmacological profiling of this compound across a wide range of animal species is not detailed in the provided search results, its pharmacokinetic properties have been investigated in humans. For example, this compound, along with other ergot alkaloids, was found to be rapidly absorbed in humans after oral administration, with an absorption half-life of approximately 0.5 hours and peak plasma concentrations reached around 2 hours fao.org. Such human pharmacokinetic data, when available, can be used in conjunction with general principles of interspecies scaling and comparative medicine to infer potential behaviors in other animal models, although direct experimental validation across multiple species is often necessary due to the unpredictable nature of interspecies differences nih.govfao.org. Animal models, including dogs and rodents, are widely used in pharmacological research to assess drug efficacy and safety, providing a platform for understanding mechanisms that may translate to human health mdpi.complos.orgnih.gov.
Preclinical Pharmacokinetic Characterization in Animal Models
Pharmacokinetic (PK) studies in animal models are designed to elucidate how a drug moves through the body over time. These studies are vital for predicting drug behavior in humans, identifying potential toxicity issues, and optimizing dosing regimens for subsequent research numberanalytics.cominfinixbio.combiotechfarm.co.ilnih.gov. Commonly employed animal models include rodents (e.g., rats, mice) and non-rodents (e.g., dogs, monkeys), with the choice depending on the specific study objectives and the relevance of species-specific ADME processes numberanalytics.combiotechfarm.co.il.
The design of preclinical pharmacokinetic studies involves careful consideration of factors such as animal model selection, study populations, sampling strategies, and analytical methods numberanalytics.com. While animal models offer valuable insights, it is important to acknowledge interspecies differences in ADME processes, which can influence the translatability of results to humans cn-bio.comresearchgate.net. Despite these differences, animal studies serve as qualitative indicators and provide a foundational understanding of a compound's pharmacokinetic characteristics cn-bio.com.
Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Non-Human Species
ADME studies evaluate how a drug is absorbed into the bloodstream, distributed throughout the body, metabolized into other compounds, and ultimately excreted biotechfarm.co.ilgenoskin.com. For this compound, preclinical investigations have included the assessment of these parameters, typically utilizing tritium-labeled compounds to track their fate within the organism scispace.com.
Absorption: Absorption refers to the process by which a drug enters the systemic circulation from its site of administration genoskin.com. For dihydrogenated ergot alkaloids, including this compound, studies involving single oral and intravenous doses have been conducted in subjects, with plasma levels and urinary excretion of tritium-labeled material analyzed scispace.com. While many dihydrogenated ergot drugs, such as dihydroergotamine, dihydroergotoxine, dihydroergostine, and dihydroergocornine, have shown absorption quotients between 25% and 30% after oral administration, this compound and dihydroergonine (B1213795) were noted as exceptions, exhibiting less effective absorption scispace.com. Specific quantitative absorption data for this compound itself were not detailed in the available findings, beyond the qualitative observation of being "less well absorbed" compared to other dihydrogenated ergot alkaloids scispace.com.
Distribution: Once absorbed, a drug is distributed throughout the body via the bloodstream. Factors influencing distribution include blood flow, drug-protein binding, and tissue permeability genoskin.com. While general principles of distribution apply to this compound, detailed specific findings regarding its volume of distribution or tissue-specific accumulation in non-human species were not explicitly detailed in the provided research findings. However, pharmacokinetic studies of related ergot alkaloids in rats have shown rapid loss from the central compartment after intravenous and oral administration, indicating distribution into peripheral compartments nih.gov.
Metabolism: Metabolism involves the biochemical modification of the drug, often by enzymes, primarily in the liver genoskin.com. For ergot alkaloids, including this compound, studies have been conducted to understand their metabolic fate scispace.comresearchgate.net. The extent and pathways of metabolism can significantly affect a compound's bioavailability and duration of action genoskin.com. Specific metabolic pathways or identified metabolites for this compound in animal models were not explicitly detailed in the provided search results.
Excretion: Excretion is the process by which drugs and their metabolites are eliminated from the body, primarily through urine or feces genoskin.com. For related ergot alkaloids, studies in rats have indicated that a significant portion of administered radioactivity is recovered in feces, with a smaller percentage eliminated in urine nih.gov. For instance, one study on dihydroergosine (B1247665) in rats found that after intravenous administration, 98.3% of the dose was eliminated with bile within 72 hours, and 66.1% was recovered in faeces. After oral administration, 29.3% was eliminated with bile, and 81.3% was recovered in faeces nih.gov. Urinary elimination accounted for 17.4% and 4.9% of the administered dose after intravenous and oral administration, respectively nih.gov. While these specific figures pertain to dihydroergosine, they illustrate the typical methodologies and findings expected for related ergot alkaloids like this compound.
While the available detailed quantitative data for this compound's ADME profile in non-human species is limited, the general methodologies and qualitative findings indicate that comprehensive pharmacokinetic investigations, including absorption, distribution, metabolism, and excretion studies, have been undertaken for this compound as part of broader preclinical assessments of ergot alkaloids.
Structure Activity Relationship Sar Studies for Dihydroergovaline Analogs
Identification of Key Pharmacophores and Structural Motifs
The biological activity of Dihydroergovaline and its analogs is intrinsically linked to specific three-dimensional arrangements of chemical features, known as pharmacophores, that are recognized by and interact with biological targets. For the broader class of ergot alkaloids, the tetracyclic ergoline (B1233604) ring system is widely considered to be the fundamental pharmacophore. This rigid scaffold mimics the structure of endogenous neurotransmitters such as serotonin (B10506), dopamine (B1211576), and norepinephrine, enabling it to bind to their respective receptors.
Key structural motifs within the this compound molecule that contribute to its pharmacological profile include:
The Ergoline Ring System: This core structure is essential for receptor recognition and binding.
The Amide Linkage at C-8: This position and the nature of the substituent are critical for determining receptor affinity and efficacy. The l-isomeric configuration of the substituent at this position is generally considered crucial for potent biological activity.
The Peptide Moiety: The specific amino acid composition and conformation of the tripeptide side chain significantly influence the binding affinity and selectivity for various receptor subtypes.
Impact of Specific Structural Modifications on Receptor Binding and Functional Activity
Alterations to the this compound structure can have profound effects on its interaction with biological targets, modulating both its binding affinity and its functional activity as an agonist, partial agonist, or antagonist.
One of the most significant modifications is the hydrogenation of the C9-C10 double bond in the D-ring of the ergoline nucleus, which converts ergovaline (B115165) to this compound. This saturation of the double bond is known to alter the pharmacological profile, often leading to a different spectrum of receptor interactions and functional responses compared to the unsaturated parent compound.
While specific quantitative binding data for this compound across a wide range of receptors is not extensively documented in publicly available literature, the general principles of ergot alkaloid SAR can be extrapolated. For instance, modifications to the peptide side chain are known to dramatically alter receptor selectivity.
Table 1: Illustrative Impact of Structural Modifications on Receptor Affinity in Ergot Alkaloids (General Trends)
| Modification Location | Type of Modification | General Impact on Receptor Affinity |
| C9-C10 Double Bond | Hydrogenation (e.g., Ergovaline to this compound) | Alters the overall pharmacological profile and receptor interaction spectrum. |
| Peptide Side Chain | Variation in amino acid residues | Significantly influences selectivity for serotonin, dopamine, and adrenergic receptor subtypes. |
| N-6 Position | Alkylation | Can modulate potency and duration of action. |
Note: This table represents generalized trends observed within the ergot alkaloid class, as specific quantitative data for this compound analogs is limited.
Design and Synthesis of Novel this compound Derivatives for Research Applications
The design and synthesis of novel this compound derivatives are driven by the need for more selective and potent pharmacological tools to probe the function of various receptor systems. The primary synthetic route to this compound involves the catalytic hydrogenation of ergovaline, a naturally occurring ergot alkaloid.
The development of new derivatives often focuses on modifications at several key positions:
The Peptide Moiety: By substituting different amino acids or altering the stereochemistry within the tripeptide side chain, researchers can aim to enhance selectivity for specific receptor subtypes.
The N-1 and N-6 Positions of the Ergoline Ring: These positions are amenable to alkylation or acylation, which can influence the compound's pharmacokinetic properties and receptor interactions.
The C-8 Position: Introduction of novel substituents in place of the natural peptide moiety can lead to compounds with entirely different pharmacological profiles.
The synthesis of such novel derivatives is a complex, multi-step process that requires careful control of stereochemistry to ensure the desired biological activity. These synthetic efforts are crucial for expanding the library of available research compounds and for gaining a more nuanced understanding of the structure-activity relationships governing the interaction of this compound and its analogs with their biological targets.
Analytical and Bioanalytical Methodologies in Dihydroergovaline Research
Chromatographic Techniques for Separation and Quantification
Chromatography is a cornerstone of dihydroergovaline analysis, enabling its separation from other related alkaloids and endogenous components in biological samples. These separation techniques are frequently coupled with sensitive detectors to allow for precise quantification.
High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the determination of this compound and other ergot alkaloids in biological fluids such as plasma. researchgate.net Methods often employ reverse-phase columns (e.g., C18) to separate the compounds based on their hydrophobicity. nih.gov The mobile phase typically consists of a mixture of an organic solvent, like acetonitrile (B52724), and an acidic buffer. nih.gov For sensitive quantification, HPLC systems are commonly paired with fluorescence detectors, as the inherent fluorescence of the ergoline (B1233604) ring structure provides high sensitivity and specificity. researchgate.netresearchgate.net The systematic development of HPLC methods, sometimes guided by Design of Experiments (DoE), aims to optimize parameters like mobile phase composition, pH, and column temperature to ensure robust and reliable separation. nih.gov
Table 1: Overview of HPLC Method Parameters for Ergot Alkaloid Analysis
| Parameter | Description | Common Application |
|---|---|---|
| Technique | Reverse-Phase HPLC | Separation of ergot alkaloids in plasma and tissues. researchgate.netresearchgate.net |
| Stationary Phase | C18 Columns | Widely used for separating moderately non-polar compounds like this compound. nih.gov |
| Mobile Phase | Acetonitrile / Acidic Buffer (e.g., 0.1% Formic Acid) | Elutes compounds from the column; composition is optimized for best resolution. nih.gov |
| Detection | Fluorometric Detection | Provides high sensitivity for fluorescent compounds like ergot alkaloids. researchgate.netresearchgate.net |
| Sample Matrix | Human Plasma, Animal Tissues | Biological fluids where pharmacokinetic studies are conducted. researchgate.netresearchgate.net |
High-Performance Thin-Layer Chromatography (HPTLC) serves as a powerful and versatile tool in the analysis of complex mixtures, such as those derived from natural products containing ergot alkaloids. camag.comnih.gov This technique is particularly valued for its ability to handle complex matrices effectively and to analyze multiple samples simultaneously, making it cost-efficient. anchrom.in HPTLC is used for the qualitative identification (fingerprinting) of botanical materials to ensure authenticity and for the quantitative analysis of specific marker compounds. camag.comanchrom.in It plays a significant role in the quality control of raw materials and finished products by detecting adulteration and monitoring stability over time. camag.com For enhanced specificity and structural confirmation, HPTLC can be coupled with mass spectrometry (HPTLC-MS). nih.gov
Table 2: Applications of HPTLC in Alkaloid Research
| Application | Description | Relevance to this compound |
|---|---|---|
| Fingerprinting | Creates a unique chemical profile of a complex sample (e.g., a plant extract). anchrom.in | Identification and verification of natural sources of ergot alkaloids. |
| Quality Control | Ensures the authenticity, purity, and consistency of raw materials and finished products. camag.com | Detecting adulterants or contaminants in preparations containing this compound. |
| Quantification | Measures the amount of specific active marker compounds within a sample. camag.com | Determining the concentration of this compound in herbal or pharmaceutical preparations. |
| Stability Testing | Monitors changes in the chemical composition of a product over its shelf life. camag.com | Assessing the degradation of this compound under various environmental conditions. |
Spectrometric Methods for Detection and Characterization
Spectrometric methods are indispensable for the detection and structural elucidation of this compound. These techniques provide information on the mass and structural features of the molecule, confirming its identity.
Mass spectrometry (MS) is a powerful analytical tool for the characterization of dihydroergoline derivatives. nih.gov Various ionization techniques can be employed. While some methods like electron impact (EI) may not be ideal for peptidic dihydroergolines due to extensive fragmentation, "soft" ionization techniques such as Fast Atom Bombardment (FAB) are highly effective. nih.gov FAB-MS typically reveals a high-intensity protonated molecular ion ([M+H]+), which provides clear evidence of the molecular weight. nih.gov The coupling of liquid chromatography with mass spectrometry (LC-MS) is a dominant technique in modern bioanalysis, offering both separation and sensitive detection. nih.gov
Table 3: Mass Spectrometry Ionization Techniques for Dihydroergoline Analysis
| Technique | Ionization Principle | Application for this compound | Key Ion(s) Observed |
|---|---|---|---|
| Electron Impact (EI) | High-energy electrons bombard the molecule, causing ionization and extensive fragmentation. | Less suitable for peptidic dihydroergolines due to poor molecular ion evidence. nih.gov | Fragment ions. |
| Fast Atom Bombardment (FAB) | A high-energy beam of neutral atoms strikes a sample in a liquid matrix, causing desorption and ionization. | Well-suited for peptidic dihydroergolines, providing clear molecular weight information. nih.gov | [M+H]+ (protonated molecule). nih.gov |
Radioimmunoassay (RIA) is an immunological technique known for its exceptional sensitivity and specificity, allowing for the measurement of compounds at very low concentrations. diasource-diagnostics.com The principle of RIA is based on a competitive binding reaction. A known quantity of a radiolabeled antigen (e.g., tritium-labeled or ¹²⁵Iodine-labeled ergot alkaloid) competes with the unlabeled antigen (this compound in the sample) for a limited number of binding sites on a specific antibody. diasource-diagnostics.com After separation of the antibody-bound and free antigen, the amount of radioactivity is measured. The concentration of this compound in the unknown sample is determined by comparing the results to a standard curve. This method's ability to accurately measure concentrations in the picomolar range is a significant advantage for specific research applications. diasource-diagnostics.com
Sample Preparation and Matrix Effects in Preclinical Investigations
The analysis of this compound in preclinical studies, particularly from biological matrices like plasma or tissue homogenates, requires meticulous sample preparation to ensure accurate and reproducible results. nih.gov A critical challenge in bioanalysis, especially when using LC-MS, is the "matrix effect." nih.gov
Sample preparation aims to remove interfering endogenous components from the biological sample. A common and straightforward technique is protein precipitation, where a solvent like acetonitrile is added to precipitate proteins, which are then removed by centrifugation. nih.gov More extensive sample cleanup may be required to minimize interferences. researchgate.net
The matrix effect refers to the alteration of ionization efficiency (suppression or enhancement) of the target analyte due to co-eluting compounds from the sample matrix. nih.govsigmaaldrich.com These effects can lead to inaccurate quantification if not properly addressed. nih.gov The evaluation of matrix effects is a critical component of method validation in bioanalytical studies. nih.gov Strategies to mitigate matrix effects include optimizing the chromatographic separation to separate the analyte from interfering components, employing more thorough sample cleanup procedures, or using a suitable internal standard, ideally a stable isotope-labeled version of the analyte, which experiences similar matrix effects and can thus compensate for them. nih.gov
Table 4: Considerations in Preclinical Sample Analysis
| Aspect | Key Challenge | Mitigation Strategy |
|---|---|---|
| Sample Preparation | Presence of interfering substances (proteins, phospholipids, salts). nih.gov | Protein precipitation, liquid-liquid extraction, solid-phase extraction. nih.govresearchgate.net |
| Matrix Effect | Co-eluting matrix components cause ion suppression or enhancement in MS detection. nih.gov | Chromatographic optimization, use of a suitable internal standard, thorough sample cleanup. nih.gov |
| Method Validation | Ensuring accuracy, precision, selectivity, and stability of the analytical method. nih.gov | Systematic assessment of parameters like recovery, linearity, and matrix effects using multiple matrix lots. nih.govnih.gov |
| Sample Stability | Potential degradation of the analyte during collection, storage, or processing (e.g., freeze-thaw cycles). nih.gov | Conducting stability tests to cover all anticipated sample handling and storage conditions. nih.gov |
Comparative Academic Studies of Dihydroergovaline with Other Ergot Alkaloids
Relative Potency and Efficacy in Defined Biological Systems (In Vitro, Ex Vivo, Animal Models)
The relative potency and efficacy of ergot alkaloids can differ significantly based on the biological system and the specific endpoint being measured. Potency, often quantified by the EC50 value (the concentration required to produce 50% of the maximal effect), and efficacy (the maximum response a compound can elicit) are key determinants of a drug's pharmacological character. nih.gov
Academic studies comparing various ergot alkaloids have revealed distinct profiles. For instance, in ex vivo studies using human isolated coronary arteries, dihydroergotamine (B1670595) was found to be a less potent vasoconstrictor than ergotamine. nih.gov A comparative study on the vasoconstrictor potential of several antimigraine drugs provided specific potency data for these two compounds. nih.gov
Table 1: Vasoconstrictor Potency of Ergotamine and Dihydroergotamine in Human Coronary Artery
| Compound | Potency (pEC50) | Efficacy (Emax % of K+) |
|---|---|---|
| Ergotamine | 7.7 ± 0.2 | 23 ± 5 |
| Dihydroergotamine | 7.4 ± 0.1 | 19 ± 3 |
In a different biological context, the antibacterial effects of ergot alkaloids have been evaluated in vitro. A study on the growth of Escherichia coli O157:H7 compared the effects of dihydroergotamine, ergonovine, and ergotamine. In mixed ruminal fluid cultures, dihydroergotamine significantly decreased the colony-forming units (CFU) of E. coli compared to ergonovine, but its effect was similar to that of ergotamine. nih.gov This indicates that dihydroergotamine possesses greater antibacterial potency than ergonovine in this specific model. nih.gov
Differential Receptor Selectivity and Binding Profiles
The diverse physiological effects of ergot alkaloids are a direct consequence of their varied binding affinities for multiple receptor subtypes. nih.gov These compounds generally exhibit a broad, non-selective receptor profile, with individual alkaloids showing unique patterns of selectivity. nih.govsemanticscholar.org The ergoline (B1233604) ring is the primary structure responsible for binding to receptors. nih.gov
Studies on specific dihydrogenated ergot alkaloids illustrate this principle. Dihydro-alpha-ergocryptine, a compound related to dihydroergovaline, demonstrates a high affinity for D2 dopamine (B1211576) receptors, acting as a potent agonist. drugbank.comwikipedia.org Its affinity for D1 and D3 dopamine receptors is notably lower. wikipedia.org
Table 2: Comparative Dopamine Receptor Binding Affinities of Dihydro-alpha-ergocryptine (DHEC)
| Receptor Subtype | Binding Affinity (Kd in nM) |
|---|---|
| Dopamine D2 | 5 - 8 |
| Dopamine D1 | ~30 |
| Dopamine D3 | ~30 |
In contrast, ergotamine and dihydroergotamine are known to be potent agonists at 5-HT1A, 5-HT1B, and 5-HT1D receptors, which is believed to contribute to their antimigraine effects. researchgate.netnih.gov Dihydroergotamine also exhibits greater alpha-adrenergic antagonist activity compared to ergotamine. nih.gov This complex interplay of actions at serotonin (B10506), dopamine, and adrenergic receptors defines the unique pharmacological signature of each ergot alkaloid. nih.gov While specific binding affinity data for this compound is not detailed in the available literature, its profile is expected to follow this pattern of broad interaction with monoamine receptors, characteristic of the peptide ergot alkaloid class.
Distinct Molecular and Cellular Effects
The interaction of ergot alkaloids with their receptors initiates a cascade of molecular and cellular events. A primary molecular mechanism for many ergot alkaloids, particularly at D2 dopamine receptors, is the modulation of adenylyl cyclase activity. nih.gov Agonism at D2 receptors typically leads to the inhibition of this enzyme, resulting in decreased intracellular concentrations of the second messenger cyclic AMP (cAMP). nih.gov
Furthermore, ergot alkaloids can induce prolonged cellular responses. The sustained vasoconstrictor effect of ergotamine and dihydroergotamine, for example, is attributed to their slow dissociation from serotonin receptors in vascular tissue. researchgate.netnih.gov This persistent receptor activation leads to a long-lasting contractile response in smooth muscle cells. nih.gov
In addition to receptor-mediated signaling, some dihydrogenated ergot alkaloids have been shown to exert other cellular effects. For instance, repeated exposure to dihydro-alpha-ergocryptine was found to protect cultured rat cerebellar granule cells against glutamate-induced excitotoxicity, suggesting a potential neuroprotective role independent of its primary dopaminergic activity. ncats.io
Preclinical Pharmacokinetic Comparisons within the Ergot Class (Absorption, Distribution, Metabolism, and Excretion in animals)
Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of drugs. A landmark comparative study investigated the pharmacokinetics of nine tritium-labeled ergot alkaloids, including this compound, in human subjects following oral and intravenous administration. This research provided valuable comparative data on their absorption. nih.govncats.io
The study revealed that after oral administration, most of the tested compounds reached their highest plasma concentration at approximately 2 hours. nih.govncats.io However, the extent of absorption varied considerably among the different alkaloids. A quotient of absorption was calculated from urinary excretion data. For most of the dihydrogenated peptide alkaloids, such as dihydroergotamine, dihydroergotoxine, and dihydroergocornine, this value was between 25% and 30%. ncats.io In contrast, this compound and dihydroergonine (B1213795) were found to be less well absorbed. nih.govncats.io Ergotamine itself had a higher absorption quotient of about two-thirds, while bromocriptine (B1667881) was almost completely absorbed. ncats.io
Table 3: Comparative Oral Absorption of Selected Ergot Alkaloids
| Compound | Class | Relative Oral Absorption |
|---|---|---|
| This compound | Dihydrogenated Peptide | Less well absorbed |
| Dihydroergotamine | Dihydrogenated Peptide | Quotient of ~25-30% |
| Dihydroergocornine | Dihydrogenated Peptide | Quotient of ~25-30% |
| Ergotamine | Natural Peptide | Quotient of ~66% |
| Bromocriptine | Semi-synthetic | Nearly complete |
These findings highlight significant pharmacokinetic differences even within the subclass of dihydrogenated peptide ergot alkaloids, with this compound demonstrating lower oral absorption compared to many of its close structural relatives. ncats.io
Future Directions and Emerging Areas in Dihydroergovaline Research
Application of Advanced In Vitro Systems (e.g., iPS Cell-Derived Models for drug response evaluation)
The utility of advanced in vitro systems, particularly induced pluripotent stem cell (iPSC)-derived models, represents a significant future direction for studying dihydroergovaline. These models offer a renewable source of human cells, enabling the assessment of drug responses with greater physiological relevance than traditional two-dimensional (2D) cell cultures or animal models.
iPSC technology allows for the generation of patient-specific cell types, including neurons and other relevant cells, carrying the genetic background of the donor. This is particularly valuable for understanding how this compound might interact with human cellular systems and for identifying patient-specific responses. For instance, iPSC-derived cardiomyocytes have revealed sex-specific differences in drug responses, such as QT interval prolongation, highlighting the importance of diverse cell models in preclinical studies. While direct studies on this compound using iPSC models are not widely reported, the application of this technology to ergot alkaloids in general, and by extension to this compound, holds promise for:
Disease Modeling: Creating "disease-in-a-dish" models to study the cellular and molecular effects of this compound in specific disease contexts.
Drug Response Evaluation: Accurately predicting the response of human cells to this compound, potentially accelerating the identification of its promising biological activities.
Mechanistic Elucidation: Uncovering the intricate cellular and molecular pathways influenced by this compound, moving beyond observations in less complex systems.
Integration of Omics Technologies for Comprehensive Mechanistic Insight
The integration of various "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—is crucial for gaining comprehensive mechanistic insights into this compound's actions. These high-throughput approaches provide a holistic view of biological systems, enabling the study of complex interactions rather than individual molecules.
Genomics: While the ergot alkaloid biosynthetic pathway is well-characterized in fungi, genomic studies can further elucidate the genetic factors influencing this compound production and its variations.
Transcriptomics: Analyzing gene expression patterns in response to this compound exposure can reveal affected cellular pathways and potential targets. RNA-Seq, a transcriptomic technology, can monitor transcript abundance patterns, providing insights into microbial colonization and, by extension, host-compound interactions.
Proteomics: Investigating changes in protein expression and post-translational modifications can identify direct and indirect protein targets of this compound, offering insights into its mode of action.
Metabolomics: Profiling the metabolic changes induced by this compound can uncover its impact on cellular metabolism and identify downstream effects. Untargeted metabolomics has already been applied to profile ergot alkaloid content in Claviceps purpurea sclerotia, demonstrating its utility in understanding alkaloid profiles. Volatilomics, a specialized metabolomics approach, has also been used to characterize volatile compound patterns associated with ergot alkaloid contamination.
The combination of these omics approaches (multi-omics) can characterize fungal genomes and their metabolites, leading to the detection of novel metabolites with significant biological properties. This integrated approach will be vital for understanding this compound's impact at various molecular levels.
Development of Novel Research Probes and Pharmacological Tools
The future of this compound research will benefit significantly from the development of novel research probes and pharmacological tools. These tools are essential for exploring, validating, and generating hypotheses about the function of proteins and pathways involved in the compound's activity.
Chemical Probes: Designing and synthesizing highly selective and potent chemical probes for this compound's predicted targets can help delineate its precise binding sites and mechanisms. Such probes can be used to characterize drug-protein interactions in living systems, even for challenging targets like G protein-coupled receptors (GPCRs).
Fluorescent Probes: Creating fluorescently tagged this compound derivatives could enable real-time visualization of its cellular uptake, distribution, and interaction with intracellular components.
Selective Modulators: Developing selective agonists or antagonists for specific receptors or enzymes modulated by this compound would allow for a more precise investigation of its pharmacological effects and potential therapeutic applications.
Exploration of Unconventional Biological Activities within Academic Contexts
Beyond its known activities, future academic research should explore unconventional biological activities of this compound. This involves investigating its potential in areas not traditionally associated with ergot alkaloids, driven by serendipitous findings or novel hypotheses. While the direct unconventional activities of this compound are not extensively documented, the broader field of ergot alkaloid research has seen continuous exploration. For example, some ergot alkaloids have been studied for their potential in treating migraines and controlling post-partum bleeding.
This could involve:
Repurposing Studies: Investigating this compound for activities in disease areas where it has not been traditionally considered, potentially leveraging its structural similarities to other bioactive compounds. For instance, dihydroergotamine (B1670595) was repurposed for SARS-CoV-2 infection during the COVID-19 pandemic.
Interactions with Novel Targets: Screening this compound against a broader range of biological targets, including those identified through omics technologies, to uncover previously unknown interactions.
Synergistic Effects: Studying its potential synergistic or antagonistic effects when combined with other compounds, which could reveal novel therapeutic strategies.
Refinement of In Silico Predictive Models for Ergot Alkaloid Research
Computational methods, or in silico predictive models, are becoming increasingly sophisticated and will play a critical role in accelerating this compound research. These models can predict molecular interactions, pharmacokinetic properties, and potential targets, thereby reducing the need for extensive experimental work.
Molecular Docking and Dynamics: Refining docking and molecular dynamics simulations can provide more accurate predictions of how this compound binds to its target proteins, including its interactions with receptors like D-2 dopamine (B1211576) receptors, alpha2A-adrenoceptors, and serotonin (B10506) (5HT2A) receptors, which are known to interact with ergot alkaloids.
Quantitative Structure-Activity Relationship (QSAR) Models: Developing more robust QSAR models can predict the biological activity of this compound and its derivatives based on their chemical structures, guiding the design of new compounds with desired properties.
Machine Learning and Artificial Intelligence: Integrating machine learning and artificial intelligence algorithms can analyze large datasets from omics studies and other experiments to identify complex patterns and predict this compound's effects with higher accuracy. This can aid in selecting lead compounds for experimental testing.
ADMET Prediction: Improving in silico prediction of absorption, distribution, metabolism, and excretion (ADME) properties for this compound can help prioritize compounds with favorable pharmacological profiles. For example, pharmacokinetic studies on this compound have shown it to be less well absorbed compared to other dihydrogenated ergot alkaloids.
These advancements in computational modeling will enable researchers to efficiently screen potential derivatives, predict their behavior in biological systems, and prioritize experimental investigations, thus streamlining the research and development process for this compound.
Q & A
Q. What analytical methods are recommended for determining the purity and structural integrity of dihydroergovaline in laboratory settings?
To assess purity, combine High-Performance Liquid Chromatography (HPLC) with Mass Spectrometry (MS) for precise quantification and structural verification. Calibrate instruments using certified reference standards, and validate methods via reproducibility tests across multiple batches. For stability testing, employ spectrophotometry (UV-Vis) to monitor degradation under controlled conditions (e.g., temperature, pH) . Data should be tabulated to compare retention times, peak areas, and spectral profiles against controls.
Q. How can researchers design experiments to evaluate the stability of this compound under varying storage conditions?
Use a factorial experimental design to test variables like temperature (4°C, 25°C, 40°C), humidity (30–80%), and light exposure. Prepare aliquots stored under each condition and analyze them at fixed intervals (e.g., 0, 7, 30 days) using HPLC-MS. Include control samples with inert atmospheres (e.g., nitrogen) to isolate oxidation effects. Statistical analysis (ANOVA) can identify significant degradation trends .
Q. What criteria should guide the selection of solvents and reagents for synthesizing this compound derivatives?
Prioritize solvents with low nucleophilic interference (e.g., acetonitrile for polar reactions) and reagents validated for ergot alkaloid chemistry. Pre-screen solvents via polarity index analysis and confirm compatibility with this compound’s functional groups (e.g., indole rings). Document reaction yields and by-products using thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) .
Advanced Research Questions
Q. How can contradictions in reported pharmacological data for this compound be systematically resolved?
Conduct a meta-analysis of existing studies, focusing on variables like dosage ranges, model organisms, and assay protocols. Replicate key experiments under standardized conditions, using blinded protocols to minimize bias. Apply Bland-Altman plots or Cohen’s kappa to assess inter-study variability. Cross-validate findings with in silico models (e.g., molecular docking) to identify mechanistic inconsistencies .
Q. What methodologies are optimal for studying this compound’s receptor-binding kinetics in vivo?
Use radioligand binding assays with tritiated this compound in tissue homogenates (e.g., rat brain striatum). Pair with autoradiography to map spatial binding patterns. For dynamic analysis, employ microdialysis in live models to measure extracellular concentrations post-administration. Data should be normalized to baseline activity and analyzed via nonlinear regression (e.g., Scatchard plots) .
Q. How can researchers optimize the enantiomeric synthesis of this compound to improve yield and stereoselectivity?
Apply asymmetric catalysis (e.g., chiral palladium complexes) and monitor enantiomeric excess (ee) using chiral HPLC or circular dichroism (CD) . Optimize reaction parameters (temperature, catalyst loading) via response surface methodology (RSM) . Compare ee values across trials and tabulate results to identify optimal conditions. Validate scalability in pilot batches .
Methodological Considerations
Q. What statistical approaches are critical for analyzing dose-response relationships in this compound studies?
Use logistic regression or four-parameter logistic (4PL) models to fit dose-response curves. Calculate EC₅₀/IC₅₀ values with 95% confidence intervals. For non-linear data, apply hierarchical Bayesian modeling to account for inter-subject variability. Report effect sizes (e.g., Cohen’s d) and power analysis to justify sample sizes .
Q. How should researchers address ethical and compliance challenges in this compound trials involving animal models?
Follow ARRIVE guidelines for experimental design and reporting. Obtain ethics approvals documenting humane endpoints, sample sizes, and anesthesia protocols. Use randomization and stratification to minimize bias. Data must include mortality rates, adverse events, and compliance with GDPR for sensitive datasets .
Data Presentation and Validation
Q. What are best practices for presenting spectroscopic and chromatographic data in this compound research?
Include raw spectra (NMR, IR) with annotated peaks and baseline corrections. For HPLC-MS, provide chromatograms with resolution factors (R > 1.5) and mass fragmentation patterns. Use tables to summarize retention times, m/z ratios, and purity percentages. Adhere to ACS Style Guide standards for reproducibility .
Q. How can researchers ensure the reproducibility of this compound assays across laboratories?
Implement interlaboratory validation using standardized protocols (e.g., ISO/IEC 17025). Share raw data via repositories like ChemRxiv and provide detailed SOPs for instrumentation calibration. Perform Bland-Altman analysis on cross-lab results to quantify systematic biases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
